
Technical Guide: Spectroscopic Characterization
of 6-Bromo-2-methoxy-1,3-benzothiazole[1]

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
6-bromo-2-methoxy-1,3-

benzothiazole

CAS No.: 1805217-96-2

Cat. No.: B2708161

Get Quote

CAS: 17053-93-9 (Generic) / 2941-58-4 (Isomer Caution - See Section 2) Formula:

Exact Mass: 242.935 / 244.933 (1:1 Isotopic Pattern)[1]

Executive Summary & Structural Logic
The 2-alkoxy-6-halobenzothiazole scaffold represents a "privileged structure" in medicinal

chemistry.[1] The introduction of the methoxy group at the C2 position serves two functions: it

acts as a hydrogen bond acceptor in protein-ligand interactions and provides a distinct NMR

handle (singlet, ~4.2 ppm) for reaction monitoring.[1] The C6-bromine atom is a versatile

synthetic handle, enabling further functionalization via Suzuki-Miyaura or Buchwald-Hartwig

couplings.[1]

Critical Regio-Selectivity Note: Researchers must distinguish between the target 6-bromo-2-
methoxy-1,3-benzothiazole (Br on benzene ring) and its isomer 2-bromo-6-methoxy-1,3-

benzothiazole (Br on thiazole ring). This guide focuses exclusively on the former, typically

synthesized via nucleophilic displacement of 2,6-dibromobenzothiazole.[1]
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Structural Numbering & Logic
Position 2: Methoxy (

) – Highly deshielded carbon signal.[1]

Position 6: Bromine (

) – Heavy atom effect on C6.[1]

Protons: Located at positions 4, 5, and 7.[1]

Spectroscopic Data Analysis[1][2][3][4]
A. Mass Spectrometry (MS)
Methodology: EI/ESI (+) Mode.[1] Diagnostic Feature: The presence of a bromine atom

dictates a characteristic 1:1 isotopic ratio between the molecular ion (

) and the M+2 peak.[1]

Ion Type m/z Value
Relative
Abundance

Assignment

Molecular Ion (

)
243.0 100% Isotopologue

Isotope Peak (

)
245.0 ~98-100% Isotopologue

Fragment 228/230 Variable
Loss of

(M-15)

Fragment 200/202 Variable
Loss of

+ H transfer

Base Fragment 163 High
Loss of

(Thiazole core)
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Interpretation: The equal intensity of m/z 243 and 245 confirms the presence of a single

bromine atom.[1] The loss of 15 Da (methyl radical) is the primary fragmentation pathway for 2-

methoxy azoles.[1]

B. Infrared Spectroscopy (FT-IR)
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Frequency (

)
Intensity

Functional Group
Assignment

3050 - 3080 Weak C-H Stretch (Aromatic)

2940 - 2960 Weak
C-H Stretch (Aliphatic

)

1595 - 1610 Strong
C=N Stretch (Benzothiazole

Ring)

1240 - 1260 Medium
C-O-C Asymmetric Stretch

(Aryl Ether)

1020 - 1040 Strong C-O-C Symmetric Stretch

600 - 700 Medium C-Br Stretch

C. Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d) or

.[1] Reference: TMS (0.00 ppm).

H NMR Data (400 MHz,

)
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The aromatic region displays an ABC spin system (or AMX depending on field strength)

characteristic of 1,2,4-trisubstituted benzene rings.

Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

Structural
Logic

7.88 Doublet (d) 1H H-4

Deshielded

by Ring

Nitrogen

(C=N).[1][2]

Meta to Br.

7.68 Doublet (d) 1H H-7
Ortho to

Sulfur.[1]

7.52
Doublet of

Doublets (dd)
1H H-5

Ortho to Br,

Meta to S.

4.21 Singlet (s) 3H - -OCH_3

Characteristic

methoxy on

heteroaromati

c C2.[1]

Application Note: H-4 is typically the most downfield signal due to the anisotropic effect of the

adjacent nitrogen lone pair and the ring current, appearing as a fine doublet due to long-range

(meta) coupling with H-5.[1]

C NMR Data (100 MHz,

)
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Shift (

, ppm)
Assignment Electronic Environment

173.5 C-2

/

.[1] Highly deshielded

quaternary carbon.[1]

148.2 C-3a
Bridgehead carbon (adjacent

to N).[1]

133.1 C-7a
Bridgehead carbon (adjacent

to S).[1]

129.5 C-4 Aromatic CH.

126.8 C-5 Aromatic CH.

121.4 C-7 Aromatic CH.

116.5 C-6
C-Br.[1] Upfield shift due to

heavy atom effect.[1]

58.2 -OCH_3 Methoxy carbon.[1]

Experimental Workflow: Synthesis & Purification
To ensure the spectral data corresponds to the correct regioisomer, the following synthesis

route via Nucleophilic Aromatic Substitution (

) is recommended over direct bromination.[1]

Reaction Scheme (Graphviz Visualization)
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(Precursor)
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(Impurity if wrong route)
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(C2 is more reactive)

NaOMe / MeOH
(Nucleophile)

6-Bromo-2-methoxy-
1,3-benzothiazole

 Selective C2
Displacement

Click to download full resolution via product page

Caption: Selective synthesis via

displacement. The C2-bromine is significantly more electrophilic than the C6-bromine due to
the adjacent nitrogen, ensuring regio-purity.[1]

Step-by-Step Protocol
Dissolution: Dissolve 2,6-dibromobenzothiazole (1.0 eq) in anhydrous Methanol.

Activation: Add Sodium Methoxide (NaOMe, 1.1 eq) at

.

Reaction: Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1] The starting material

(

) will convert to the product (

).[1]

Quench: Cool to room temperature and quench with water.

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with Brine.[1][3][4]

Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel,

5% EtOAc in Hexane).

Quality Control & Troubleshooting
When analyzing the spectra, common impurities include:
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2,6-Dimethoxybenzothiazole: Result of "over-reaction" (using excess NaOMe or prolonged

heating).[1]

NMR Indicator: Appearance of a second methoxy singlet at ~3.8 ppm (C6-OMe is more

shielded than C2-OMe).[1]

MS Indicator: Mass shift to 195 (M+).[1]

Hydrolysis Product (6-Bromo-2(3H)-benzothiazolone): Result of moisture in the reaction.[1]

IR Indicator: Appearance of a strong Carbonyl (C=O) peak at ~1680

.[1]

NMR Indicator: Loss of the O-Methyl singlet; appearance of a broad NH singlet >10 ppm.

[1]
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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